A Comprehensive Technical Guide to O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine for Researchers and Drug Development Professionals
An in-depth examination of the synthesis, properties, and synthetic applications of a versatile reagent in modern organic chemistry.
Introduction
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine, often abbreviated as TsNHOTBS, is a versatile reagent in organic synthesis with significant applications in medicinal chemistry and drug development.[1] Its unique structure, featuring a bulky tert-butyldimethylsilyl (TBS) protecting group, enhances its stability and solubility, making it a valuable tool in complex synthetic pathways.[2] This guide provides a detailed overview of its chemical properties, a step-by-step protocol for its synthesis, and its key application in the conversion of alcohols to oximes, a transformation of considerable importance in the synthesis of nitrogen-containing compounds.
Chemical and Physical Properties
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine is a white to off-white or beige powder.[2] A comprehensive summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₃NO₃SSi | [2][3][4][5][6] |
| Molecular Weight | 301.48 g/mol | [2][3][4][5][6][7] |
| CAS Number | 1028432-04-3 | [2][3][4][5][6] |
| Melting Point | 90-96 °C | [2][3][4][5][6][8] |
| Appearance | White to off-white to beige powder | [2] |
| Purity | ≥ 97% (GC) | [2] |
| Storage Conditions | Store at 2-8°C under inert gas | [2][3][4][5][6][8] |
| Synonyms | O-(tert-Butyldimethylsilyl)-N-(toluenesulfonyl)hydroxylamine, O-TBS-N-tosylhydroxylamine, TsNHOTBS, TsNHOTBS | [2][3][6] |
Synthesis of O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine
The reagent can be readily prepared in a one-pot synthesis from hydroxylamine hydrochloride, tert-butyldimethylsilyl chloride (TBSCl), and p-toluenesulfonyl chloride (TsCl).[5]
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from a procedure published in Organic Syntheses.[2]
Materials:
-
Hydroxylamine hydrochloride
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Dimethylformamide (DMF)
-
Imidazole
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
A 1-L, three-necked round-bottomed flask equipped with an internal thermometer, a dropping funnel, a calcium chloride drying tube, and a magnetic stir bar is charged with hydroxylamine hydrochloride (6.08 g, 87.5 mmol, 1.10 equiv) and tert-butyldimethylsilyl chloride (13.2 g, 87.5 mmol, 1.10 equiv) in 400 mL of DMF.
-
The mixture is stirred and cooled in an ice bath. Imidazole (13.5 g, 198 mmol, 2.50 equiv) is added in portions over 20 minutes, ensuring the internal temperature remains below 10 °C.
-
After stirring for an additional 30 minutes at 0 °C, a solution of p-toluenesulfonyl chloride (15.1 g, 79.2 mmol, 1.00 equiv) in 50 mL of DMF is added dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.
-
The mixture is poured into 1 L of ice-water and extracted with dichloromethane (3 x 300 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate (2 x 200 mL) and brine (200 mL), then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a mixture of hexanes and ethyl acetate to afford O-(tert-butyldimethylsilyl)-N-tosylhydroxylamine as a white solid.
Application in Organic Synthesis: Conversion of Alcohols to Oximes
A primary application of O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine is in the facile, two-step conversion of primary and secondary alcohols into oximes without the need for an external oxidant.[3][4][5][9] This method is particularly valuable when dealing with substrates containing oxidation-sensitive functional groups.[5] The process involves an initial Mitsunobu reaction followed by an elimination step.[5]
Reaction Workflow
Caption: Workflow for the two-step conversion of alcohols to oximes.
Experimental Protocol: Conversion of an Allylic Alcohol to an Oxime
This protocol details the conversion of (Z)-4-(benzyloxy)but-2-en-1-ol to (2Z)-4-(benzyloxy)but-2-enal oxime, as described in Organic Syntheses.[2]
Part A: Mitsunobu Reaction
Materials:
-
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine
-
Triphenylphosphine (Ph₃P)
-
Toluene
-
Tetrahydrofuran (THF)
-
(Z)-4-(Benzyloxy)but-2-en-1-ol
-
Diethyl azodicarboxylate (DEAD) (2.2 M in toluene)
Procedure:
-
An oven-dried 1-L, three-necked round-bottomed flask is equipped with a magnetic stir bar, an internal thermometer, a dropping funnel, and a nitrogen inlet.
-
The flask is charged with O-(tert-butyldimethylsilyl)-N-tosylhydroxylamine (16.1 g, 53.4 mmol, 1.00 equiv), triphenylphosphine (18.2 g, 69.3 mmol, 1.30 equiv), toluene (135 mL), and THF (45 mL).
-
(Z)-4-(Benzyloxy)but-2-en-1-ol (9.5 mL, 56.1 mmol, 1.05 equiv) is added, and the resulting solution is stirred in an ice bath for 10 minutes.
-
Diethyl azodicarboxylate (2.2 M in toluene, 29.1 mL, 64.1 mmol, 1.20 equiv) is added dropwise from the dropping funnel over 20 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour.
-
The solvent is removed under reduced pressure. The residue is triturated with a 1:1 mixture of ether and hexane (200 mL) and stirred for 30 minutes.
-
The precipitate (triphenylphosphine oxide) is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude intermediate, (Z)-N-(4-(benzyloxy)but-2-en-1-yl)-N-((tert-butyldimethylsilyl)oxy)-4-methylbenzenesulfonamide, which is used in the next step without further purification.
Part B: Elimination to Form the Oxime
Materials:
-
Crude intermediate from Part A
-
Acetonitrile (MeCN)
-
Cesium fluoride (CsF)
Procedure:
-
An oven-dried 500-mL, three-necked round-bottomed flask is equipped with a magnetic stir bar, an internal thermometer, and a nitrogen inlet.
-
The flask is charged with the crude intermediate (assuming 47.0 mmol, 1.00 equiv) and 130 mL of acetonitrile.
-
Cesium fluoride (9.29 g, 61.1 mmol, 1.30 equiv) is added in one portion.
-
The reaction mixture is heated to 60 °C and stirred for 2 hours.
-
The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate (200 mL) and water (100 mL). The aqueous layer is extracted with ethyl acetate (2 x 100 mL).
-
The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford (2Z)-4-(benzyloxy)but-2-enal oxime.
Mechanism of Action
The conversion of alcohols to oximes using TsNHOTBS proceeds through a well-defined two-step mechanism.
Proposed Mechanism Diagram
Caption: Proposed reaction mechanism for oxime formation.
In the first step, a Mitsunobu reaction, triphenylphosphine and an azodicarboxylate (like DEAD) activate the alcohol, which is then displaced by the nitrogen of O-(tert-butyldimethylsilyl)-N-tosylhydroxylamine.[10] This results in the formation of an N-alkylated intermediate. The second step involves the treatment with cesium fluoride. The fluoride ion attacks the silicon atom of the TBS group, leading to its removal.[5] This is followed by the elimination of the tosyl group as toluenesulfinate, which generates the final oxime product.[5]
Applications in Drug Development
The ability to introduce nitrogen-containing functional groups, such as oximes, under mild conditions is highly valuable in drug discovery and development. Oximes are important intermediates and can be found in a variety of biologically active molecules. O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine is also utilized to modify drug candidates to improve their stability and bioavailability.[2] Furthermore, it can facilitate the formation of nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceuticals.[2]
Safety Information
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][8]
Hazard and Precautionary Statements:
| GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 |
Appropriate personal protective equipment (PPE), including eye shields, face shields, gloves, and a suitable respirator, should be worn when handling this compound.[3][4][6] It should be stored in a well-ventilated place and kept tightly closed.
Conclusion
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine is a highly effective and versatile reagent for the synthesis of nitrogen-containing compounds. Its straightforward preparation and its utility in the mild conversion of alcohols to oximes make it an indispensable tool for organic chemists, particularly those in the field of pharmaceutical research and drug development. The detailed protocols and data presented in this guide are intended to facilitate its successful application in the laboratory.
References
- 1. La Plata Hall - Double Room - Virtual Tour [tours.reslife.umd.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. O-TBS-N-tosylhydroxylamine: a reagent for facile conversion of alcohols to oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes [organic-chemistry.org]
- 6. O-(叔丁基二甲基硅基)-N-甲苯磺酰基羟胺 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine | C13H23NO3SSi | CID 24899640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine 97 1028432-04-3 [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
